
(+)-trans-5,6-Dihydroxy-5,6-dihydrodibenz(a,h)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-trans-5,6-Dihydroxy-5,6-dihydrodibenz(a,h)anthracene is a polycyclic aromatic hydrocarbon (PAH) derivative PAHs are organic compounds containing multiple aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-trans-5,6-Dihydroxy-5,6-dihydrodibenz(a,h)anthracene typically involves the dihydroxylation of dibenz(a,h)anthracene. This can be achieved through several methods, including:
Osmium Tetroxide Catalysis: This method involves the use of osmium tetroxide (OsO₄) as a catalyst in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) to achieve dihydroxylation.
Sharpless Asymmetric Dihydroxylation: This method uses a chiral ligand to induce asymmetry in the dihydroxylation process, resulting in the formation of the (+)-trans isomer.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. large-scale synthesis would likely involve optimization of the above methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(+)-trans-5,6-Dihydroxy-5,6-dihydrodibenz(a,h)anthracene undergoes several types of chemical reactions:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dihydroxy groups to other functional groups, such as hydrogenation to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted aromatic compounds.
Scientific Research Applications
(+)-trans-5,6-Dihydroxy-5,6-dihydrodibenz(a,h)anthracene has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives in various chemical reactions.
Biology: The compound is studied for its interactions with biological molecules, including DNA and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer research due to its structural similarity to other bioactive PAHs.
Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism by which (+)-trans-5,6-Dihydroxy-5,6-dihydrodibenz(a,h)anthracene exerts its effects involves its interaction with cellular components. The compound can form DNA adducts, leading to mutations and potentially carcinogenic effects. It also interacts with enzymes involved in the metabolism of PAHs, such as cytochrome P450 enzymes, leading to the formation of reactive intermediates that can cause cellular damage.
Comparison with Similar Compounds
Similar Compounds
Dibenz(a,h)anthracene: The parent compound, which lacks the dihydroxy groups.
Benzo(a)pyrene: Another PAH with similar structural features and biological activity.
Chrysene: A PAH with four fused aromatic rings, similar in structure but with different reactivity.
Uniqueness
(+)-trans-5,6-Dihydroxy-5,6-dihydrodibenz(a,h)anthracene is unique due to its specific dihydroxy substitution, which imparts distinct chemical and biological properties
Properties
CAS No. |
105453-67-6 |
|---|---|
Molecular Formula |
C22H16O2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(5S,6S)-5,6-dihydronaphtho[1,2-b]phenanthrene-5,6-diol |
InChI |
InChI=1S/C22H16O2/c23-21-17-8-4-3-7-16(17)19-11-14-10-9-13-5-1-2-6-15(13)18(14)12-20(19)22(21)24/h1-12,21-24H/t21-,22-/m0/s1 |
InChI Key |
RDJMBJBJQWPDEA-VXKWHMMOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)[C@@H]([C@H](C5=CC=CC=C54)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(C(C5=CC=CC=C54)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(4-ethoxyphenyl)ethenyl]-N,N-diethylaniline](/img/structure/B14344249.png)
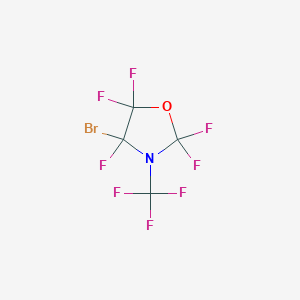
![1-[4-(Hexyloxy)phenyl]pentan-1-one](/img/structure/B14344260.png)
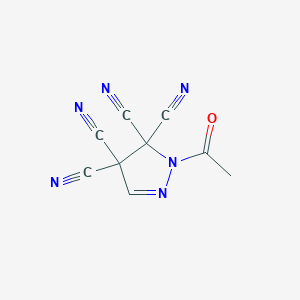

![6,7,8,8a-Tetrahydro-4aH-[1,4]dithiino[2,3-b]pyran-2,3-dicarbonitrile](/img/structure/B14344279.png)
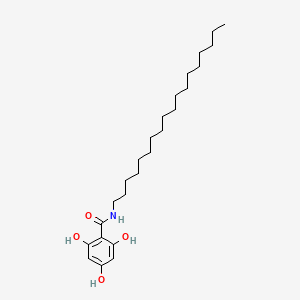
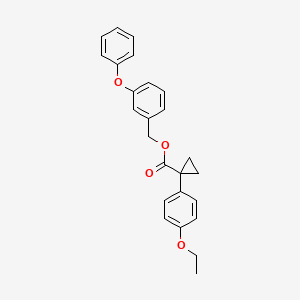

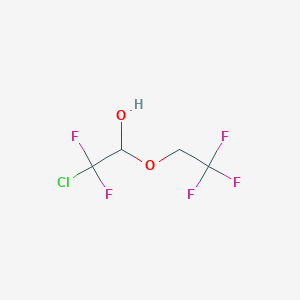
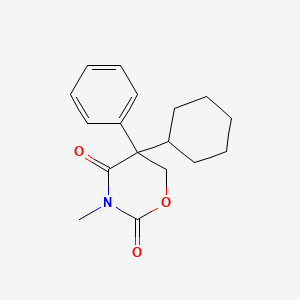
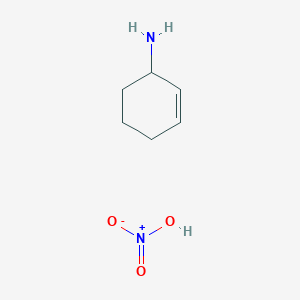
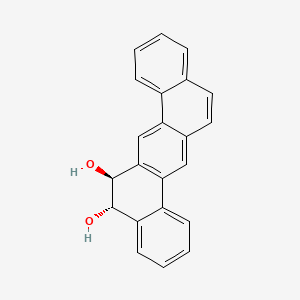
![3,3-Dimethyl-3,4,5a,6,7,8-hexahydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14344329.png)
